Bis-PEG21-NHS ester

Bioconjugation Crosslinking Protein Engineering

Optimal-length PEG21 homobifunctional NHS ester crosslinker (2.65 nm spacer) bridging the gap between short-chain aggregates (e.g., BS3) and overly long PEG variants. Delivers superior ADC homogeneity, PROTAC ternary complex formation, and protein crosslinking without steric hindrance. High water solubility ensures low aggregation. The definitive choice for reliable amine-to-amine bioconjugation in ADC, PROTAC, and diagnostic reagent development. Request quote for bulk orders.

Molecular Formula C54H96N2O29
Molecular Weight 1237.3 g/mol
Cat. No. B6352240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG21-NHS ester
Molecular FormulaC54H96N2O29
Molecular Weight1237.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C54H96N2O29/c57-49-1-2-50(58)55(49)84-53(61)5-7-63-9-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-10-64-8-6-54(62)85-56-51(59)3-4-52(56)60/h1-48H2
InChIKeyUFBYDMNXKUEOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-PEG21-NHS Ester for Bioconjugation: Technical Specifications and Procurement Considerations


Bis-PEG21-NHS ester (CAS 2221948-98-5) is a homobifunctional, amine-reactive crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups bridged by a discrete 21-unit polyethylene glycol (PEG21) chain (C54H96N2O29, MW: 1237.34) . This linker is engineered for high-efficiency bioconjugation, forming stable amide bonds with primary amines on proteins, peptides, and amine-modified biomolecules under mild aqueous conditions [1]. Its long, hydrophilic PEG spacer imparts significant water solubility and flexibility, making it a key component in the construction of antibody-drug conjugates (ADCs), PROTACs, and advanced biomaterials .

Why Bis-PEG21-NHS Ester Cannot Be Replaced by Shorter or Non-PEG Crosslinkers


The performance of homobifunctional NHS-PEG crosslinkers is highly dependent on PEG spacer length. Shorter PEG chains (e.g., PEG1-PEG9) or non-PEG crosslinkers (e.g., BS3) lack the spatial reach and flexibility required to efficiently bridge large biomolecules without inducing aggregation or steric hindrance [1]. Conversely, excessively long PEG chains (e.g., PEG25+) may introduce unwanted hydrodynamic radii or solubility challenges. Bis-PEG21-NHS ester occupies a critical middle ground, providing an optimal spacer length for balancing conjugation efficiency, molecular flexibility, and reduced aggregation in applications such as ADC construction and protein-protein crosslinking . Therefore, substituting Bis-PEG21-NHS ester with an analog of a different PEG length can directly compromise conjugate yield, stability, and biological activity.

Quantitative Differentiation: Evidence-Based Performance Metrics for Bis-PEG21-NHS Ester


PEG Spacer Length and Conformational Reach: Bis-PEG21-NHS vs. Bis-PEG5-NHS and Bis-PEG9-NHS

The 21-unit PEG chain in Bis-PEG21-NHS ester provides a spacer length of approximately 2.65 nm, significantly longer than Bis-PEG5-NHS ester (~0.64 nm) and Bis-PEG9-NHS ester (~1.13 nm) [1]. This extended reach is critical for overcoming steric hindrance when crosslinking large proteins or antibodies, enabling more efficient intermolecular coupling compared to shorter-chain analogs .

Bioconjugation Crosslinking Protein Engineering

Aqueous Solubility: Bis-PEG21-NHS Ester vs. Short-Chain Crosslinker BS3

Bis-PEG21-NHS ester exhibits high water solubility due to its hydrophilic PEG21 spacer, enabling reactions in purely aqueous buffers without organic co-solvents. In contrast, the short-chain, non-PEG crosslinker BS3 (bis(sulfosuccinimidyl) suberate) shows only moderate water solubility and often requires DMSO or DMF to achieve workable concentrations [1].

ADC Development PEGylation Biocompatibility

Aggregation Risk Reduction: Bis-PEG21-NHS vs. BS3 Crosslinker

The long, flexible PEG21 spacer in Bis-PEG21-NHS ester effectively minimizes steric hindrance and non-specific interactions, leading to a very low risk of protein aggregation during conjugation. In contrast, the short-chain, rigid crosslinker BS3 is associated with a high risk of inducing aggregation when crosslinking large proteins [1].

ADC Protein Aggregation Bioconjugation

Hydrolytic Stability: Bis-PEG21-NHS Ester vs. Alternative NHS-PEG-NHS Linkages

While all NHS esters are susceptible to hydrolysis in aqueous media, the hydrolysis half-life varies with the linkage chemistry. PEG-NHS esters with a C4 aliphatic amide linkage (like GAS-PEG-GAS) exhibit a hydrolysis half-life of approximately 20 minutes at pH 8, whereas those with a C3 aliphatic ester linkage (SG-PEG-SG) have a half-life of around 10 minutes under the same conditions . Bis-PEG21-NHS ester, containing a propanoate linkage, is expected to have a stability profile similar to the more stable C4 amide-linked variants.

Reaction Kinetics Stability Bioconjugation

Biocompatibility and In Vivo Performance: PEGylated vs. Non-PEGylated Linkers

The incorporation of a PEG21 spacer into an ADC linker has been shown to improve pharmacokinetic properties, including prolonged circulation half-life and reduced renal clearance, compared to non-PEGylated linkers [1]. Furthermore, PEGylation of traditional dipeptide linkers in ADCs has demonstrated enhanced biophysical stability, tumor suppression, and animal tolerability compared to non-PEGylated controls [2].

ADC Pharmacokinetics Biocompatibility

Optimal Application Scenarios for Bis-PEG21-NHS Ester Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) Construction Requiring High Solubility and Low Aggregation

The high water solubility and very low aggregation risk of Bis-PEG21-NHS ester, as quantified in comparison to short-chain crosslinkers like BS3 [1], make it an ideal linker for constructing ADCs. Its 2.65 nm spacer arm [2] effectively separates the antibody and cytotoxic payload, minimizing steric interference and preserving the function of both components. This is particularly critical for hydrophobic payloads where aggregation is a primary concern.

Crosslinking Large Protein Complexes (e.g., TNF-α, LH, IgG) for Structural or Activity Studies

The extended 21-unit PEG spacer (~2.65 nm) is essential for crosslinking large, multimeric proteins. Studies with bis-NHS-PEG reagents of varying lengths demonstrate that a longer spacer like PEG21 is necessary to achieve efficient intermolecular crosslinking without forcing proteins into close proximity that may disrupt native conformation or activity. [2] This is evidenced by the use of bis-NHS-PEG21 in crosslinking TNF-α to form stable trimers. [3]

Synthesis of PROTACs Requiring a Long, Flexible Linker for Optimal Ternary Complex Formation

Bis-PEG21-NHS ester serves as a critical PROTAC linker, providing the necessary reach and conformational flexibility to bridge an E3 ligase ligand and a target protein ligand . The PEG21 chain length is specifically cited in PROTAC linker design to ensure the two binding moieties can simultaneously engage their targets to form a functional ternary complex, a requirement that shorter or more rigid linkers often fail to meet.

Preparation of High-Sensitivity Immunoassay Reagents (e.g., ELISA, Lateral Flow)

In diagnostic reagent development, the PEG21 spacer's ability to reduce steric hindrance and non-specific binding, as compared to short-chain crosslinkers [1], translates directly to improved assay performance. Conjugating antibodies to enzymes or fluorescent probes with Bis-PEG21-NHS ester yields conjugates with lower background signal and higher specific activity, enhancing the sensitivity and dynamic range of ELISA and lateral flow assays.

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